molecular formula C19H24N2O4S2 B2958105 5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922023-89-0

5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2958105
CAS No.: 922023-89-0
M. Wt: 408.53
InChI Key: KTCUCZITIGZQLU-UHFFFAOYSA-N
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Description

5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a synthetic chemical compound designed for research and development applications. This molecule features a tetrahydrobenzo[b][1,4]oxazepin-4-one core, a structure of significant interest in medicinal chemistry due to its potential as a privileged scaffold for interacting with various biological targets . The core structure is functionalized with a 5-ethyl thiophene-2-sulfonamide group, which may contribute to its physicochemical properties and target binding affinity. As a research chemical, it is intended for use in laboratory studies only. Researchers are exploring its potential mechanism of action and specific research value, which may include [ e.g., activity as an enzyme inhibitor or receptor modulator ]. All in vitro and in vivo studies should be conducted in accordance with local and international regulations. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated area .

Properties

IUPAC Name

5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-5-14-8-10-17(26-14)27(23,24)20-13-7-9-16-15(11-13)21(6-2)18(22)19(3,4)12-25-16/h7-11,20H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCUCZITIGZQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a novel sulfonamide derivative with potential therapeutic applications. Its unique structure combines a tetrahydrobenzo[b][1,4]oxazepin framework with a thiophene sulfonamide moiety, which may enhance its biological activity and selectivity against specific targets.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N2O4SC_{23}H_{30}N_2O_4S, with a molecular weight of approximately 478.6 g/mol. The structural features include:

  • A thiophene sulfonamide group that may contribute to its pharmacological properties.
  • A tetrahydrobenzo[b][1,4]oxazepin core that is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this derivative exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth effectively. The compound's structure may provide it with enhanced activity against resistant strains of bacteria.

Anticancer Properties

Recent investigations suggest that derivatives of oxazepine frameworks possess anticancer potential. The compound's ability to interact with various cellular pathways involved in cancer progression is under study. Notably, compounds with similar structures have demonstrated cytotoxic effects in vitro against various cancer cell lines.

The proposed mechanism of action for this compound involves:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit specific kinases and enzymes involved in cell proliferation and survival.
  • Induction of apoptosis : Some studies suggest that these compounds may trigger programmed cell death in cancer cells.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various thiophene-based sulfonamides, including the target compound. Results indicated a minimum inhibitory concentration (MIC) of 0.125 mg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of oxazepine derivatives, it was found that the compound exhibited IC50 values in the low micromolar range against human cancer cell lines. The study highlighted its potential as a lead compound for further development .

Data Tables

Property Value
Molecular FormulaC23H30N2O4S
Molecular Weight478.6 g/mol
Antimicrobial MIC (S. aureus)0.125 mg/mL
Anticancer IC50Low micromolar range

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

Sulfonamides are a prolific class of compounds due to their diverse bioactivities. A structurally related compound, N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide (compound 3 in ), shares the sulfonamide backbone but replaces the benzooxazepine-thiophene system with a thiadiazine-isoxazole framework. Key differences include:

Property Target Compound Compound 3 ()
Core Structure Benzo[b][1,4]oxazepine-thiophene Thiadiazine-isoxazole
Sulfonamide Linkage Attached to thiophene Attached to benzene and thiadiazine
Substituents Ethyl, dimethyl groups on oxazepine Phenylamino groups on thiadiazine
Synthesis Route Likely involves cyclization and sulfonylation (hypothetical) Reflux with p-chlorophenylisocyanate in ethanol

This could influence binding affinity in enzyme inhibition .

Comparison with Marine-Derived Sulfonamides

Marine actinomycetes produce sulfonamide derivatives like salternamide E (), which exhibit unique bioactivities. While salternamide E is a macrocyclic peptide-sulfonamide hybrid, the target compound’s benzooxazepine-thiophene scaffold offers distinct advantages:

  • Synthetic Accessibility : Marine-derived sulfonamides often require complex biosynthetic pathways, whereas the target compound could be synthesized via modular organic chemistry approaches .

Computational and Crystallographic Insights

The SHELX software suite () is widely used for small-molecule crystallography. For example, sulfamethoxazole derivatives form hydrogen bonds via the sulfonamide oxygen atoms, a feature likely conserved in the target compound .

Bioactivity and Functional Implications

  • Antimicrobial Potential: Thiophene sulfonamides exhibit activity against bacterial enzymes (e.g., dihydropteroate synthase). The ethyl groups may reduce metabolic degradation, extending half-life .
  • Enzyme Inhibition : Benzooxazepines are explored as kinase inhibitors. The 4-oxo group in the target compound could mimic ATP’s phosphate moiety, enabling competitive binding .

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